Gymnoside III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

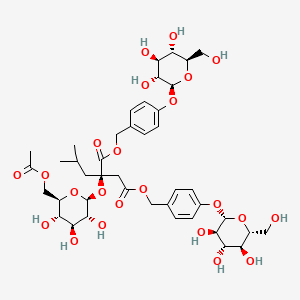

Gymnoside III is a naturally occurring compound isolated from the tubers of Gymnadenia conopsea, a plant belonging to the Orchidaceae family . This compound is a glucosyloxybenzyl 2-isobutylmalate, known for its diverse biological activities . It has a molecular formula of C42H58O23 and a molecular weight of 930.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gymnoside III is primarily isolated from natural sources, specifically the tubers of Gymnadenia conopsea . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is typically dissolved in solvents like dimethyl sulfoxide (DMSO) for further use in research .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction and purification processes are labor-intensive and require specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Gymnoside III undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with altered functional groups .

Scientific Research Applications

Gymnoside III has a wide range of applications in scientific research, including:

Mechanism of Action

Gymnoside III is unique due to its specific glucosyloxybenzyl structure. Similar compounds include other glucosides and benzylester derivatives isolated from Gymnadenia conopsea and related plants . These compounds share some biological activities but differ in their chemical structures and specific effects.

Comparison with Similar Compounds

Ginsenoside Rg3: Known for its anti-inflammatory and antioxidant properties.

Gymnoside I and II: Other glucosyloxybenzyl derivatives with similar biological activities.

Phenanthrenes and Dihydrostilbenes: Compounds with antioxidant and anti-cancer properties.

Gymnoside III stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Gymnoside III, a compound derived from various plant sources, particularly orchids, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a glycosylated compound characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula and structural details can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄O₉ |

| Molecular Weight | 388.37 g/mol |

| Structure | Glycosylated phenolic compound |

Pharmacological Activities

This compound exhibits a range of pharmacological activities that can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Liver Cancer : Inhibition of HepG2 cells with an IC50 value of approximately 10 µM.

- Breast Cancer : Effective against MCF-7 cells with an IC50 value of about 12 µM.

- Leukemia : Showed cytotoxic effects on K562 and HL-60 cell lines.

The underlying mechanisms involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 pathway and the activation of caspases .

2. Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages. The compound also inhibits nitric oxide (NO) production in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels . This activity suggests its potential application in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong free radical scavenging ability, which helps mitigate oxidative stress.

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammation and immune responses.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of this compound on various cancer cell lines (HepG2, MCF-7) and reported significant inhibition rates, with detailed IC50 values provided.

-

Inflammation Model in Rats :

- A rat model was used to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in paw edema and inflammatory markers post-treatment.

-

Neuroprotection Assessment :

- In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound significantly reduced cell death induced by oxidative stress.

Properties

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVQDAOKYCPBQU-PCBDRJNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.